Benzofurazan-5-carbonyl chloride

Description

BenchChem offers high-quality Benzofurazan-5-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzofurazan-5-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,1,3-benzoxadiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-7(11)4-1-2-5-6(3-4)10-12-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCMBRSQNVPDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370731 | |

| Record name | Benzofurazan-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126147-86-2 | |

| Record name | 2,1,3-Benzoxadiazole-5-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126147-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofurazan-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-benzoxadiazole-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 126147-86-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzofurazan-5-carbonyl chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Benzofurazan-5-carbonyl chloride (also known as 2,1,3-Benzoxadiazole-5-carbonyl chloride), a key building block in the synthesis of fluorescent probes and biologically active molecules. This document will delve into its chemical identity, molecular structure, synthesis, reactivity, and applications, with a particular focus on its relevance in drug discovery and development.

Introduction: The Significance of the Benzofurazan Scaffold

The benzofurazan (2,1,3-benzoxadiazole) scaffold is a vital heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties, arising from the fused aromatic and furazan rings, impart favorable characteristics to molecules containing this core. Benzofurazan derivatives are noted for their fluorescence, making them valuable as probes in bioimaging and analytical chemistry. Furthermore, this scaffold is present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The electron-withdrawing nature of the benzofurazan ring system often enhances the pharmacological activity of a parent molecule.

Benzofurazan-5-carbonyl chloride, as a reactive derivative, serves as a crucial intermediate for introducing the benzofurazan moiety into a diverse array of molecules, thereby enabling the exploration of new chemical space in drug discovery and the development of novel fluorescent markers.

Chemical Identity and Molecular Structure

CAS Number: 126147-86-2

Synonyms:

-

2,1,3-Benzoxadiazole-5-carbonyl chloride

-

5-(Chlorocarbonyl)-2,1,3-benzoxadiazole

-

5-(Chloroformyl)-2,1,3-benzoxadiazole

Molecular Formula: C₇H₃ClN₂O₂

Molecular Weight: 182.56 g/mol

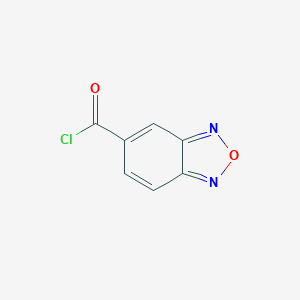

Molecular Structure:

Caption: Molecular structure of Benzofurazan-5-carbonyl chloride.

Physicochemical Properties

A summary of the key physicochemical properties of Benzofurazan-5-carbonyl chloride is presented in the table below. This data is essential for designing reaction conditions and ensuring safe handling.

| Property | Value | Source |

| Melting Point | 55 °C | |

| Boiling Point | 282.1 °C at 760 mmHg | |

| Density | 1.531 g/cm³ | |

| Flash Point | 124.4 °C | |

| Vapor Pressure | 0.00343 mmHg at 25°C |

Synthesis and Reactivity

Synthesis of Benzofurazan-5-carbonyl chloride

Benzofurazan-5-carbonyl chloride is typically synthesized from its corresponding carboxylic acid, 2,1,3-benzoxadiazole-5-carboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

A general laboratory-scale protocol for this synthesis is outlined below.

Reaction Scheme:

An In-depth Technical Guide to the Spectroscopic Characterization of Benzofurazan-5-carbonyl chloride

Prepared by: Gemini, Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Analysis and Predictive Guide to the Spectroscopic Data (NMR, IR, MS) of Benzofurazan-5-carbonyl chloride

Abstract

Benzofurazan-5-carbonyl chloride (C₇H₃ClN₂O₂, MW: 182.56 g/mol , CAS: 126147-86-2) is a reactive chemical intermediate of significant interest in medicinal chemistry and materials science. Its bifunctional nature, combining the unique electronic properties of the benzofurazan (2,1,3-benzoxadiazole) heterocycle with the high reactivity of an acyl chloride, makes it a valuable building block for the synthesis of complex molecular probes, potential therapeutic agents, and functional materials. Due to its reactivity, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization. This guide provides a detailed, predictive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Benzofurazan-5-carbonyl chloride, grounded in fundamental spectroscopic principles and data from analogous structures.

Introduction and Rationale

The benzofurazan moiety is a well-known fluorophore and an electron-withdrawing group that can modulate the properties of a parent molecule.[1] The incorporation of a carbonyl chloride functional group at the 5-position provides a reactive handle for covalent modification of amines, alcohols, and other nucleophiles. The synthesis of derivatives often proceeds from the parent carboxylic acid, Benzofurazan-5-carboxylic acid (CAS 19155-88-5).[2] Given the inherent instability and moisture sensitivity of acyl chlorides, in-process monitoring and final product characterization rely heavily on spectroscopic methods. This document serves as a practical guide for researchers, offering a robust framework for identifying and characterizing this compound.

Molecular Structure

A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data.

Figure 1: Molecular Structure of Benzofurazan-5-carbonyl chloride.

Synthesis and Sample Preparation Protocol

Rationale: Acyl chlorides are typically synthesized from their corresponding carboxylic acids. A common and effective method involves the use of thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[3][4] The primary consideration for all subsequent handling and analysis is the compound's high reactivity towards nucleophiles, particularly water.

Synthesis Workflow

Figure 2: General synthesis workflow for Benzofurazan-5-carbonyl chloride.

Protocol: Sample Preparation for Spectroscopic Analysis

-

Step 1: Environment Control: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware to prevent hydrolysis back to the carboxylic acid.

-

Step 2: NMR Sample: Dissolve ~5-10 mg of the compound in ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃, CD₂Cl₂). Add tetramethylsilane (TMS) as an internal standard (0 ppm). The sample should be prepared immediately before analysis.

-

Step 3: IR Sample:

-

Solution IR: Prepare a dilute solution (~1% w/v) in an anhydrous IR-transparent solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃).

-

Solid-State IR: If the sample is a solid (m.p. 55 °C[5]), a KBr pellet can be prepared, but this must be done rapidly in a dry environment to minimize atmospheric moisture exposure.

-

-

Step 4: MS Sample: Prepare a dilute solution (~1 µg/mL) in a volatile organic solvent such as acetonitrile or dichloromethane for direct infusion or LC-MS analysis.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic signatures for Benzofurazan-5-carbonyl chloride. These predictions are based on established principles of chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

¹H NMR Spectroscopy

Causality: The chemical shifts and coupling patterns of the aromatic protons are dictated by the electron-withdrawing nature of both the benzofurazan ring system and the C-5 carbonyl chloride substituent. Protons ortho and para to the electron-withdrawing group will be deshielded (shifted downfield).

Predicted Data (in CDCl₃, 400 MHz):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.3 - 8.5 | d | ~1.5 - 2.0 | H-4 |

| ~8.0 - 8.2 | dd | J ≈ 8.0 - 9.0, 1.5 - 2.0 | H-6 |

| ~7.8 - 8.0 | d | ~8.0 - 9.0 | H-7 |

Interpretation:

-

H-4: This proton is ortho to the strongly electron-withdrawing carbonyl chloride group, leading to significant deshielding and placing it at the lowest field. It will appear as a doublet due to coupling with H-6.

-

H-6: This proton is ortho to the C-5 substituent and will be coupled to both H-4 (meta coupling, small J) and H-7 (ortho coupling, large J), resulting in a doublet of doublets.

-

H-7: This proton is furthest from the carbonyl chloride and will be the most upfield of the three. It will appear as a doublet due to ortho coupling with H-6. The general downfield positions are consistent with the aromatic protons of the parent benzofurazan.[6]

¹³C NMR Spectroscopy

Causality: The chemical shifts are influenced by the hybridization and electronic environment of each carbon atom. The carbonyl carbon of an acyl chloride is highly deshielded and appears significantly downfield.[7] Carbons directly attached to electronegative atoms (N, O) or electron-withdrawing groups are also shifted downfield.

Predicted Data (in CDCl₃, 100 MHz):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 175 | C=O | Typical range for an acyl chloride carbonyl carbon.[8][9] |

| ~150 - 155 | C-3a, C-7a | Carbons of the heterocyclic ring, bonded to N and O. |

| ~135 - 140 | C-5 | Aromatic carbon attached to the carbonyl chloride group. |

| ~125 - 135 | C-4, C-6, C-7 | Aromatic CH carbons, with shifts influenced by their position relative to the substituents. |

Infrared (IR) Spectroscopy

Causality: IR spectroscopy detects the vibrational frequencies of chemical bonds. The C=O bond of an acyl chloride is very strong and polar, resulting in a characteristic, intense absorption at a high wavenumber.[7] Conjugation with the aromatic ring slightly lowers this frequency compared to an aliphatic acyl chloride.

Predicted Data:

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 - 1795 | Strong, Sharp | C=O stretch of the aromatic acyl chloride.[10] |

| ~1600, ~1480 | Medium | C=C aromatic ring stretching vibrations. |

| ~3050 - 3100 | Weak | Aromatic C-H stretching vibrations. |

| ~800 - 900 | Medium-Strong | C-H out-of-plane bending. |

| ~1100 - 1250 | Medium | C-O and C-N stretching of the furazan ring. |

Mass Spectrometry (MS)

Causality: In Electron Ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting charged fragments are detected. The fragmentation pattern is a unique fingerprint determined by the weakest bonds and the stability of the resulting fragments. Acyl chlorides typically undergo characteristic losses of Cl and CO.

Predicted Fragmentation Pathway:

Figure 3: Predicted major fragmentation pathway for Benzofurazan-5-carbonyl chloride.

Interpretation:

-

Molecular Ion (M⁺˙): A distinct molecular ion peak will be observed at m/z 182, corresponding to the isotope ³⁵Cl. A second peak, the M+2 peak, will be present at m/z 184 (for ³⁷Cl) with an intensity approximately one-third of the m/z 182 peak, which is the characteristic isotopic signature for a monochlorinated compound.

-

Key Fragments:

-

m/z 147: This prominent peak corresponds to the loss of a chlorine radical (•Cl) from the molecular ion, forming a stable acylium ion.

-

m/z 119: Subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion yields this fragment.

-

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectroscopic analysis of Benzofurazan-5-carbonyl chloride. By understanding the expected NMR, IR, and MS data, researchers can confidently confirm the identity and purity of this valuable synthetic intermediate. The provided protocols for sample preparation emphasize the critical need for anhydrous conditions to ensure the integrity of the compound. The interpretations are grounded in established spectroscopic theory, offering a reliable reference for scientists working in drug discovery, chemical biology, and materials science.

References

- Mic scientific ltd. Benzofurazan-5-carbonyl chloride_126147-86-2.

- Ghinea, A. et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. National Institutes of Health.

- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- ChemicalBook. (2025). BENZOFURAZAN(273-09-6) 1H NMR spectrum.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- ChemicalBook. (2025). BENZOFURAZAN-5-CARBONYL CHLORIDE.

- ResearchGate. Table 4. 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH...

- Santa Cruz Biotechnology, Inc. Benzofurazan-5-carbonyl chloride.

- ChemScene. 5-Benzofurazancarboxylic acid.

- Slanina, T. Carbonyl - compounds - IR - spectroscopy.

- Technical Disclosure Commons. (2022). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido).

- Google Patents. (1993). US5245063A - Preparation of carbonyl chlorides.

Sources

- 1. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. tdcommons.org [tdcommons.org]

- 4. US5245063A - Preparation of carbonyl chlorides - Google Patents [patents.google.com]

- 5. BENZOFURAZAN-5-CARBONYL CHLORIDE | 126147-86-2 [chemicalbook.com]

- 6. BENZOFURAZAN(273-09-6) 1H NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.pg.edu.pl [chem.pg.edu.pl]

Technical Guide: Reactivity of Benzofurazan-5-carbonyl Chloride with Primary Amines

Executive Summary

Benzofurazan-5-carbonyl chloride (Bzf-COCl) represents a specialized class of acylating reagents that bridges the gap between synthetic organic chemistry and analytical fluorescence derivatization. Unlike the more ubiquitous NBD-Cl (4-chloro-7-nitrobenzofurazan), which reacts via Nucleophilic Aromatic Substitution (

This distinction is critical: it allows for the formation of stable carboxamide linkages under mild conditions without disrupting the aromaticity of the benzofurazan ring, preserving its photophysical properties. This guide details the mechanistic underpinnings, optimized synthetic protocols, and analytical validation required to utilize Bzf-COCl effectively for labeling and synthesis.

Part 1: Mechanistic Foundations

Electronic Architecture

The reactivity of Bzf-COCl is driven by two synergistic electronic factors:

-

The Carbonyl Electrophile: The carbonyl carbon is highly electron-deficient due to the inductive withdrawal of the chlorine atom and the resonance withdrawal from the benzofurazan ring.

-

The Benzofurazan Scaffold: The 2,1,3-benzoxadiazole (benzofurazan) ring is electron-withdrawing. This reduces the electron density on the carbonyl carbon even further compared to a standard benzoyl chloride, making it hyper-reactive toward nucleophiles.

Reaction Mechanism: Addition-Elimination

The reaction with primary amines follows a classic addition-elimination pathway.

-

Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon, forming a tetrahedral intermediate.[1]

-

Chloride Ejection: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.[1]

-

Deprotonation: A base (exogenous or excess amine) removes the proton from the nitrogen, yielding the neutral amide.

Visualization: Reaction Pathway

The following diagram illustrates the transformation from the acyl chloride to the stable amide, highlighting the critical tetrahedral intermediate.

Figure 1.1: Mechanistic pathway of nucleophilic acyl substitution between Bzf-COCl and a primary amine.

Part 2: Experimental Optimization

Success with Bzf-COCl depends on controlling the competitive hydrolysis reaction. The acid chloride is moisture-sensitive; water will compete with the amine to form Benzofurazan-5-carboxylic acid (the "Ghost Peak").

Solvent Systems

Solvent choice dictates reaction rate and byproduct solubility.

| Solvent | Suitability | Rationale |

| Dichloromethane (DCM) | High | Excellent solubility for Bzf-COCl; non-nucleophilic; easy workup (evaporation). |

| Acetonitrile (MeCN) | High | Ideal for analytical derivatization (LC-MS compatible); promotes polar transition states. |

| THF | Moderate | Good solubility, but must be anhydrous (peroxides/water risk). |

| DMF/DMSO | Low | Hard to remove; often contain trace water which hydrolyzes the reagent. |

| Alcohols (MeOH/EtOH) | Forbidden | Will react to form esters (solvolysis), consuming the reagent. |

Base Selection

A base is mandatory to scavenge the HCl generated. If HCl is not removed, it will protonate the remaining amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

-

Triethylamine (TEA) / DIPEA: Preferred for organic synthesis. Soluble in DCM/MeCN.

-

Pyridine: Useful as both solvent and base for difficult substrates, though harder to remove.

-

Borate Buffer (pH 8-9): Used only in biphasic aqueous derivatization (Schotten-Baumann conditions) where the amine is water-soluble (e.g., amino acids).

Validated Protocol: Synthesis of Benzofurazan-Amides

Objective: Synthesis of a Benzofurazan-5-carboxamide derivative from a primary amine.

Reagents:

-

Benzofurazan-5-carbonyl chloride (1.0 equiv)

-

Primary Amine (1.1 equiv)

-

Triethylamine (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Amine Solubilization: Dissolve the Primary Amine (1.1 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM. Cool to 0°C in an ice bath.

-

Why 0°C? Controls the exotherm and minimizes side reactions.

-

-

Reagent Addition: Dissolve Benzofurazan-5-carbonyl chloride (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.

-

Critical: Rapid addition can lead to local heating and impurities.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via TLC or HPLC.[2] The acid chloride spot should disappear.

-

-

Quench & Workup:

-

Add water to quench unreacted acid chloride (hydrolyzes to acid).

-

Wash organic layer with 1M HCl (removes excess amine/TEA).

-

Wash with Sat. NaHCO3 (removes the hydrolyzed benzofurazan-carboxylic acid byproduct).

-

Dry over Na2SO4 and concentrate.

-

Part 3: Analytical Applications & Visualization

Fluorescence Properties

The resulting amides exhibit fluorescence, typically with:

-

Excitation:

-

Emission:

(Green region) -

Stokes Shift: Large (~150 nm), reducing self-quenching and background interference.

Note: Unlike NBD-Cl which fluoresces strongly only upon reaction, benzofurazan-carbonyl derivatives may have intrinsic fluorescence that shifts upon amidation. A blank run is essential.

Experimental Workflow Diagram

The following diagram outlines the decision logic for the experimental procedure.

Figure 3.1: Decision tree for selecting the derivatization method based on amine solubility.

Part 4: Troubleshooting & Stability

The "Ghost Peak" (Hydrolysis)

The most common issue is the appearance of a peak corresponding to Benzofurazan-5-carboxylic acid .

-

Cause: Wet solvents or old reagent.

-

Solution:

-

Use freshly distilled solvents or molecular sieves.

-

Store Bzf-COCl under inert gas at -20°C.

-

Removal: The acid byproduct is soluble in aqueous bicarbonate. An alkaline wash during workup effectively removes it.

-

Regioselectivity

While the carbonyl chloride is the primary electrophile, the benzofurazan ring itself is susceptible to nucleophilic attack at the 4 or 7 positions under extreme conditions (high temperature, strong nucleophiles).

-

Control: Keep temperature

40°C. The carbonyl reaction is kinetically favored by orders of magnitude over the ring substitution.

References

-

Santa, T., et al. (2002). "Recent progress in the development of derivatization reagents having a benzofurazan structure." Biomedical Chromatography.

-

Toyo'oka, T. (2010). "Development of Benzofurazan-bearing Fluorescence Labeling Reagents for Separation and Detection in High-performance Liquid Chromatography." Journal of the Chromatographic Society of Japan.

-

Uchiyama, S., et al. (2001). "Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes." Journal of the Chemical Society, Perkin Transactions 2.

-

Pulle, J. S., et al. (2020).[3] "Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride." Indo American Journal of Pharmaceutical Research.

-

Fisher Scientific. "Amide Synthesis Guide." Fisher Scientific Technical Resources.

Sources

An In-depth Technical Guide to the Mechanism of Action of Benzofurazan-5-carbonyl chloride

Prepared by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Reactivity of a Versatile Fluorogenic Probe

The benzofurazan (2,1,3-benzoxadiazole) scaffold is a cornerstone in the design of fluorescent probes and labeling reagents due to its unique photophysical properties.[1] While many benzofurazan derivatives owe their utility to nucleophilic aromatic substitution, Benzofurazan-5-carbonyl chloride presents a distinct and highly valuable mechanism of action centered on nucleophilic acyl substitution. This guide provides an in-depth exploration of the chemical principles governing the reactivity of Benzofurazan-5-carbonyl chloride, offering a framework for its application in bioconjugation, proteomics, and drug discovery.

The core of Benzofurazan-5-carbonyl chloride's utility lies in its highly reactive carbonyl chloride group. This functional group serves as an electrophilic center, readily undergoing reaction with a wide array of nucleophiles to form stable covalent bonds. This reactivity, coupled with the inherent fluorescence of the benzofurazan core, makes it a powerful tool for the derivatization and subsequent detection of biomolecules.[2]

The Core Mechanism: Nucleophilic Acyl Substitution

The primary mechanism of action for Benzofurazan-5-carbonyl chloride is a nucleophilic acyl substitution reaction .[3] This is a two-step addition-elimination process that is characteristic of acyl halides.

Step 1: Nucleophilic Attack and Formation of a Tetrahedral Intermediate

A nucleophile (Nu:), such as the lone pair of electrons on the nitrogen of an amine, the oxygen of an alcohol, or the sulfur of a thiol, attacks the electrophilic carbonyl carbon of the Benzofurazan-5-carbonyl chloride. This attack results in the formation of a transient, high-energy tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.

Step 2: Elimination of the Leaving Group

The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the chloride ion (Cl-), which is an excellent leaving group. The result is the formation of a new, stable acyl derivative (e.g., an amide, ester, or thioester) with the benzofurazan moiety covalently attached.

Caption: Nucleophilic acyl substitution mechanism of Benzofurazan-5-carbonyl chloride.

Causality in Experimental Choices: Optimizing the Reaction

The efficiency of the nucleophilic acyl substitution reaction is influenced by several factors:

-

Nucleophile Strength: Stronger nucleophiles, such as primary amines, react more readily than weaker nucleophiles like alcohols.

-

Solvent: Aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dichloromethane (DCM) are preferred to avoid unwanted reactions with the solvent.

-

Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the acid and drive the reaction to completion.

-

Temperature: The reaction generally proceeds efficiently at room temperature.

Applications in Biomolecule Labeling: A Practical Workflow

A primary application of Benzofurazan-5-carbonyl chloride is the fluorescent labeling of proteins and peptides at their primary amine groups (the N-terminus and the side chain of lysine residues).

Caption: Experimental workflow for protein labeling.

Detailed Experimental Protocol: Fluorescent Labeling of a Protein

This protocol provides a general framework for the labeling of a protein with Benzofurazan-5-carbonyl chloride. Optimization may be required for specific proteins.

Materials:

-

Protein of interest (in a suitable buffer, e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Benzofurazan-5-carbonyl chloride

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer

Protocol:

-

Protein Preparation:

-

Prepare a solution of the protein at a concentration of 1-10 mg/mL in PBS, pH 7.4. Ensure the buffer does not contain primary amines (e.g., Tris).

-

-

Reagent Preparation:

-

Immediately before use, prepare a 10 mg/mL stock solution of Benzofurazan-5-carbonyl chloride in anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

To the protein solution, add a 10-20 fold molar excess of the Benzofurazan-5-carbonyl chloride stock solution.

-

Add a 20-fold molar excess of TEA or DIPEA.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

-

Purification:

-

Separate the labeled protein from unreacted reagent and byproducts using a size-exclusion chromatography column equilibrated with PBS.

-

Collect the fractions containing the protein, which can be identified by their yellow color and by monitoring the absorbance at 280 nm.

-

-

Characterization:

-

Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the benzofurazan derivative (approximately 470-490 nm).

-

Calculate the degree of labeling (DOL) using the Beer-Lambert law.

-

Spectroscopic Properties of Benzofurazan Derivatives

Upon reaction, the non-fluorescent Benzofurazan-5-carbonyl chloride is converted into a fluorescent derivative. The exact excitation and emission maxima of the resulting adducts are dependent on the nature of the nucleophile and the solvent environment. However, based on analogous benzofurazan compounds, the following properties can be anticipated:

| Derivative | Expected Excitation Max (nm) | Expected Emission Max (nm) | Notes |

| Amide (from primary amine) | ~470 - 480 | ~520 - 540 | Highly fluorescent, sensitive to solvent polarity. |

| Ester (from alcohol) | ~460 - 470 | ~510 - 530 | Generally less fluorescent than amides. |

| Thioester (from thiol) | ~470 - 480 | ~520 - 540 | Fluorescence can be comparable to amides. |

Note: These are estimated values based on structurally similar compounds. Empirical determination is recommended for precise characterization.

Distinguishing from Nucleophilic Aromatic Substitution

It is crucial to differentiate the mechanism of Benzofurazan-5-carbonyl chloride from that of other widely used benzofurazan-based reagents like 4-Chloro-7-nitrobenzofurazan (NBD-Cl). NBD-Cl reacts via nucleophilic aromatic substitution, where the chloride atom directly attached to the aromatic ring is displaced.[4] This reaction is facilitated by the electron-withdrawing nitro group. In contrast, Benzofurazan-5-carbonyl chloride's reactivity is dictated by the highly electrophilic carbonyl carbon of the acyl chloride group.

Conclusion and Future Perspectives

Benzofurazan-5-carbonyl chloride is a potent and versatile tool for the fluorescent labeling of biomolecules. Its mechanism of action, rooted in the principles of nucleophilic acyl substitution, provides a reliable and efficient means of forming stable covalent bonds with a variety of nucleophiles. The resulting benzofurazan-containing conjugates exhibit favorable spectroscopic properties for detection and analysis. The continued exploration of this and other benzofurazan derivatives will undoubtedly lead to the development of novel probes and assays with enhanced sensitivity and specificity, furthering our understanding of complex biological systems.

References

-

Mostafa, I. M., Derayea, S. M., Nagy, D. M., & Omar, M. A. (2022). Benzofurazan-based fluorophore for the spectrofluorimetric determination of 6-Aminocaproic acid: Application to spiked human plasma and urine. PubMed. [Link]

-

Uchiyama, S., et al. (2001). Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes. Journal of the Chemical Society, Perkin Transactions 2, (11), 2066-2071. [Link]

-

Mostafa, I. M., Derayea, S. M., Nagy, D. M., & Omar, M. A. (2018). Benzofurazan-based fluorophore for the selective determination of flupentixol dihydrochloride: Application to content uniformity testing. Luminescence, 33(6), 1026-1032. [Link]

-

Jadhav, S. D., et al. (2022). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Journal of Pharmaceutical Negative Results, 13(S01). [Link]

-

Gorgan, D. L., et al. (2022). Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. Molecules, 27(24), 8847. [Link]

-

Szymański, P., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]

-

Uchiyama, S., et al. (2003). Structures of three fluorescent benzofurazan compounds used in this study. ResearchGate. [Link]

-

Tsukamoto, Y., et al. (2005). Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids in rat plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. Biomedical Chromatography, 19(10), 802-808. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzofurazan -based fluorophore for the spectrofluorimetric determination of 6-Aminocaproic acid: Application to spiked human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzofurazan Scaffold: From Structural Controversy to Fluorogenic Precision

Topic: Discovery and History of Benzofurazan Compounds Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2,1,3-benzoxadiazole (benzofurazan) ring system represents a triumph of structural elucidation and functional derivatization.[1] Initially shrouded in a century-long debate regarding its N-oxide tautomerism (benzofuroxan), this electron-deficient heteroaromatic scaffold has evolved into a cornerstone of analytical chemistry and medicinal discovery.[1] This guide details the historical trajectory, synthetic evolution, and mechanistic underpinnings of benzofurazan compounds, specifically focusing on the transition from the 19th-century "oxadiazole oxides" to the modern fluorogenic standard, NBD-Cl.

Part 1: Historical Genesis and Structural Elucidation

The "Oxide" Controversy (1857–1960s)

The history of benzofurazan is inextricably linked to its N-oxide, benzofuroxan.[1] In 1857 , August Kekulé synthesized dibromofuroxan but, lacking modern spectroscopic tools, misidentified its structure. For over a century, the chemical community debated whether these compounds possessed a symmetric bicyclic structure or an asymmetric N-oxide form.[1]

The seminal breakthrough occurred in 1912 , when A.G. Green and F.M. Rowe established the first reliable synthesis of benzofuroxan (then termed "benzoxadiazole oxide") via the oxidative cyclization of o-nitroaniline [1].[1] However, the definitive proof of the asymmetric N-oxide structure (benzofuroxan) versus the reduced symmetric form (benzofurazan) was not settled until the advent of NMR and X-ray crystallography in the 1960s, which confirmed the quinoid character and the N-oxide bond in the precursor species [2].[1]

The Fluorescence Revolution (1968)

The transformation of benzofurazan from a structural curiosity to a vital analytical tool was driven by P.B.[1] Ghosh and M.W. Whitehouse . In 1968 , they introduced 4-chloro-7-nitrobenzofurazan (NBD-Cl) , a non-fluorescent electrophile that reacts with primary and secondary amines to yield intensely fluorescent products [3].[1][2] This discovery revolutionized the detection of amino acids and proteins, leveraging the scaffold's electron-deficient nature to facilitate Nucleophilic Aromatic Substitution (

Figure 1: Timeline of benzofurazan discovery, highlighting the shift from structural ambiguity to functional application.[1]

Part 2: Synthetic Architecture and Protocols

The synthesis of the benzofurazan core typically proceeds through the N-oxide intermediate (benzofuroxan), followed by deoxygenation.[1]

Protocol 1: Synthesis of Benzofuroxan (Historical Foundation)

This protocol is based on the classic method optimized by Green and Rowe, and later refined in Organic Syntheses [4].[1] It utilizes sodium hypochlorite (NaOCl) to effect the oxidative cyclization of o-nitroaniline.[1]

Reagents:

-

o-Nitroaniline (40 g, 0.29 mol)[1]

-

Sodium Hypochlorite (NaOCl) solution (commercial bleach grade)[1]

-

Ethanol (for recrystallization)[1]

Methodology:

-

Preparation of Alkali Solution: Dissolve o-nitroaniline in a warm ethanolic sodium hydroxide solution. The base deprotonates the amine, increasing its nucleophilicity.[1]

-

Oxidative Cyclization: Cool the deep red solution to 0°C. Slowly add the NaOCl solution with vigorous stirring over 10–15 minutes.

-

Isolation: A flocculent yellow precipitate of benzofuroxan forms immediately.[1]

-

Purification: Collect the solid via vacuum filtration, wash with cold water, and air dry.[1] Recrystallize from ethanol to yield pure benzofuroxan (mp 66–71°C).[1]

-

Reduction to Benzofurazan (Optional): To obtain the parent benzofurazan, the N-oxide is refluxed with triethyl phosphite (

), which abstracts the oxygen atom.[1]

Protocol 2: NBD-Labeling of Amines (Fluorescence Generation)

This protocol describes the standard application of NBD-Cl for labeling amino acids, a direct application of Ghosh and Whitehouse's 1968 discovery [3].[1]

Reagents:

-

Buffer: 0.1 M Borate buffer (pH 8.0–9.0)

Methodology:

-

Reaction: Mix the amine sample with a 5-fold molar excess of NBD-Cl in borate buffer.

-

Incubation: Heat at 60°C for 5 minutes. The solution turns from pale yellow to bright yellow/orange.[1]

-

Detection: Measure fluorescence at

nm and

Figure 2: Synthetic pathway from o-nitroaniline to the parent benzofurazan scaffold.[1]

Part 3: Mechanistic Insights and Biological Applications

Mechanism of Fluorescence (NBD-Cl)

The utility of NBD-Cl relies on the Meisenheimer Complex intermediate.[1] The 7-nitro group withdraws electron density, activating the 4-position for nucleophilic attack.[1] Upon substitution of the chlorine with an amine, the resulting "push-pull" electronic system (amine donor + nitro acceptor) creates a strong dipole, facilitating internal charge transfer (ICT) responsible for the intense fluorescence [5].[1]

Figure 3: Nucleophilic Aromatic Substitution (SNAr) mechanism of NBD-Cl labeling.

Medicinal Chemistry Applications

Beyond diagnostics, the benzofurazan/benzofuroxan scaffold exhibits potent biological activity.[1][7][8][9][10][11]

| Therapeutic Area | Mechanism of Action | Key Derivatives |

| Chagas Disease | Disruption of | Benzofuroxan derivatives; Amiodarone-benzofuran hybrids [6].[1] |

| Anticancer | Tubulin polymerization inhibition; DNA intercalation.[1] The planar structure mimics purines. | 7-Nitrobenzofurazan derivatives; Benzofuran-isatin conjugates [7].[1] |

| NO Donors | Furoxan moiety releases Nitric Oxide (NO) under physiological thiol activation.[1] | Hybrid NO-donating NSAIDs; Vasodilators [8].[1] |

Data Summary: NBD-Cl vs. NBD-F

While NBD-Cl was the original discovery, the fluoro-analog (NBD-F) was later introduced for faster kinetics.[1]

| Feature | NBD-Cl (Chloro) | NBD-F (Fluoro) |

| Reactivity | Moderate; requires 60°C for 5 min.[1] | High; reacts at room temp for 1 min.[1] |

| Stability | High stability in solution.[1] | Hydrolyzes faster in aqueous buffer.[1] |

| Limit of Detection | ~100 fmol | ~10 fmol |

| Primary Use | General protein labeling, TLC derivatization. | HPLC post-column derivatization. |

References

-

Green, A. G., & Rowe, F. M. (1912).[1] The oxidation of some benzyl compounds of sulphur.[1] Part I. Journal of the Chemical Society, Transactions, 101, 2443–2452.[1] Link

-

Britton, D., & Noland, W. E. (1962).[1] The Structure of Benzofuroxan. Journal of Organic Chemistry, 27(9), 3218–3223.[1] Link[1]

-

Ghosh, P. B., & Whitehouse, M. W. (1968).[1][12][13] 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: A new fluorigenic reagent for amino acids and other amines.[1][2][12][14] Biochemical Journal, 108(1), 155–156.[1][2][13] Link

-

Mallory, F. B. (1957).[1] Benzofurazan Oxide.[1][13][15] Organic Syntheses, 37, 1. Link

-

Uchiyama, S., et al. (2002).[1] Fluorescence characteristics of benzofurazan compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), 2151-2157.[1] Link

-

Benaim, G., et al. (2006).[1] Anti-Trypanosoma cruzi action of a new benzofuran derivative based on amiodarone structure.[1][8] Journal of Medicinal Chemistry. Link

-

Kamal, A., et al. (2011).[1] Synthesis and biological evaluation of benzofuran conjugates as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Link

-

Cena, C., et al. (2003).[1] Anti-inflammatory, gastrosparing, and antiplatelet properties of new NO-donor esters of aspirin. Journal of Medicinal Chemistry, 46(5), 747–754.[1] Link[1]

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]

- 2. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-クロロ-7-ニトロベンゾフラザン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole: a new fluorigenic reagent for amino acids and other amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole: a new fluorigenic reagent for amino acids and other amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Electrophilicity of the Carbonyl Group in Benzofurazan-5-carbonyl chloride

Executive Summary

This technical guide provides an in-depth analysis of the chemical reactivity, specifically the carbonyl group electrophilicity, of Benzofurazan-5-carbonyl chloride. The benzofurazan (2,1,3-benzoxadiazole) scaffold is a potent electron-withdrawing system that significantly enhances the electrophilic character of the attached carbonyl carbon. This guide elucidates the underlying electronic principles, offers a comparative analysis with standard acylating agents, and provides detailed, field-proven experimental protocols for quantifying this reactivity. The information presented herein is intended to empower researchers, scientists, and drug development professionals to leverage the unique properties of this reagent in synthetic chemistry, bioconjugation, and materials science.

Introduction: The Benzofurazan Scaffold in Modern Chemistry

Benzofurazan, and its derivatives, are heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2][3] These structures are integral to the design of fluorescent probes, pharmacologically active agents, and advanced organic materials.[4][5] A key feature of the benzofurazan moiety is its strong electron-withdrawing nature, which profoundly influences the reactivity of its substituents.[6][7] This guide focuses on a particularly useful derivative, Benzofurazan-5-carbonyl chloride, and provides a detailed exploration of the heightened electrophilicity of its carbonyl group—a critical parameter for its application as a potent acylating agent.

The Electronic Architecture of Benzofurazan

To comprehend the reactivity of Benzofurazan-5-carbonyl chloride, one must first appreciate the electronic properties of the parent benzofurazan ring.

-

Structure and Aromaticity : Benzofurazan, also known as 2,1,3-benzoxadiazole, consists of a benzene ring fused to a furazan (1,2,5-oxadiazole) ring. This fusion results in a 10π-electron aromatic system.

-

Electron-Withdrawing Nature : The furazan portion of the molecule is inherently electron-deficient due to the high electronegativity of its two nitrogen atoms and one oxygen atom. This deficiency induces a strong electron-withdrawing effect across the entire fused ring system, both through inductive effects and resonance delocalization. This property makes benzofurazan derivatives exceptional electrophiles in nucleophilic aromatic substitution reactions.[6]

This pronounced electron deficiency is key to understanding the reactivity of the carbonyl group in Benzofurazan-5-carbonyl chloride. The benzofurazan ring acts as a powerful "electron sink," pulling electron density away from the C5 position.

Analysis of Carbonyl Electrophilicity

The reactivity of an acyl chloride is primarily determined by the magnitude of the partial positive charge on the carbonyl carbon.[8] In Benzofurazan-5-carbonyl chloride, this electrophilicity is dramatically amplified by a synergistic combination of three electronic factors.

-

Inductive Effect of the Benzofurazan Ring : The electron-deficient benzofurazan system exerts a strong negative inductive effect (-I), pulling electron density away from the carbonyl group.

-

Resonance Effect of the Benzofurazan Ring : Resonance structures can be drawn that delocalize the pi-electrons of the benzene ring into the furazan moiety, further depleting electron density at the C5 position where the carbonyl group is attached.

-

Inductive Effect of the Chlorine and Oxygen Atoms : As in all acyl chlorides, the highly electronegative oxygen and chlorine atoms of the carbonyl chloride group itself pull electron density from the central carbon atom.[8]

The combination of these effects makes the carbonyl carbon in Benzofurazan-5-carbonyl chloride significantly more electron-deficient, and thus more susceptible to nucleophilic attack, than in standard acylating agents like benzoyl chloride.

Comparative Reactivity Analysis

To contextualize the reactivity of Benzofurazan-5-carbonyl chloride, a qualitative comparison with other common acyl chlorides is presented below. The reactivity is directly related to the electron-withdrawing strength of the aromatic substituent.

| Acyl Chloride | Aromatic Substituent | Electronic Effect of Substituent | Expected Relative Reactivity |

| p-Methoxybenzoyl chloride | -OCH₃ | Strong Electron-Donating | Lowest |

| Benzoyl chloride | -H | Neutral | Moderate |

| p-Nitrobenzoyl chloride | -NO₂ | Strong Electron-Withdrawing | High |

| Benzofurazan-5-carbonyl chloride | -Benzofurazanyl | Very Strong Electron-Withdrawing | Highest |

Experimental Quantification of Electrophilicity

Theoretical principles provide a strong foundation, but empirical validation is paramount. The following protocols describe robust methods to quantify and validate the electrophilicity of Benzofurazan-5-carbonyl chloride.

Protocol 1: Competitive Acylation Assay

This protocol provides a direct, relative measure of reactivity by allowing Benzofurazan-5-carbonyl chloride and a reference acyl chloride to compete for a limited amount of a nucleophile.

Objective: To determine the relative reactivity of Benzofurazan-5-carbonyl chloride compared to a standard like benzoyl chloride.

Methodology:

-

Reagent Preparation:

-

Prepare equimolar stock solutions (e.g., 0.1 M in anhydrous acetonitrile) of Benzofurazan-5-carbonyl chloride and benzoyl chloride.

-

Prepare a stock solution of a nucleophile (e.g., benzylamine) in anhydrous acetonitrile at a concentration that is half the molarity of the acyl chlorides (e.g., 0.05 M).

-

Prepare a stock solution of a non-nucleophilic base (e.g., 2,6-lutidine, 0.1 M) to scavenge the HCl byproduct.

-

-

Reaction Execution:

-

In a dry vial, combine 1.0 mL of the Benzofurazan-5-carbonyl chloride solution, 1.0 mL of the benzoyl chloride solution, and 1.0 mL of the 2,6-lutidine solution.

-

Initiate the reaction by adding 1.0 mL of the benzylamine solution. This creates a 1:1:1 ratio of the two acyl chlorides and the nucleophile.

-

Stir the reaction at room temperature for a predetermined time (e.g., 1 hour) to ensure completion.

-

-

Analysis:

-

Quench the reaction by adding a small amount of water.

-

Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantify the peak areas corresponding to the two amide products: N-benzylbenzofurazan-5-carboxamide and N-benzylbenzamide.

-

-

Interpretation:

-

The ratio of the product peak areas directly correlates to the relative reactivity of the two acyl chlorides. A higher proportion of the benzofurazan-derived amide indicates its greater electrophilicity.

-

Protocol 2: Computational Modeling via DFT

Density Functional Theory (DFT) calculations offer a powerful in silico method to predict and rationalize electrophilicity.

Objective: To theoretically calculate indices that correlate with electrophilicity.

Methodology:

-

Structure Optimization:

-

Build the 3D structures of Benzofurazan-5-carbonyl chloride and reference molecules (e.g., benzoyl chloride, p-nitrobenzoyl chloride).

-

Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

-

Property Calculation:

-

From the optimized geometry, calculate key electronic properties.

-

LUMO Energy: A lower Lowest Unoccupied Molecular Orbital (LUMO) energy indicates a greater willingness to accept electrons, correlating with higher electrophilicity.

-

Parr's Global Electrophilicity Index (ω): This index is calculated from the energies of the HOMO and LUMO orbitals (ω = μ²/2η, where μ is the electronic chemical potential and η is the chemical hardness).[9] A higher ω value signifies greater electrophilicity.[10]

-

Electrostatic Potential (ESP) Map: Visualize the ESP map to identify the magnitude of the positive potential on the carbonyl carbon.

-

-

Interpretation:

-

Compare the calculated LUMO energies and ω values for the series of acyl chlorides. This provides a theoretical ranking of their electrophilic reactivity, which can then be correlated with experimental results.

-

Implications for Synthetic Chemistry and Drug Development

The enhanced electrophilicity of Benzofurazan-5-carbonyl chloride makes it a superior reagent for a variety of applications:

-

Efficient Acylation: It can acylate a wide range of nucleophiles, including amines, alcohols, phenols, and thiols, under very mild conditions.[11][12] This is particularly valuable when working with sensitive substrates that might degrade under the harsher conditions required for less reactive acylating agents.

-

Bioconjugation: Its high reactivity allows for the efficient labeling of proteins and other biomolecules at specific nucleophilic residues (e.g., lysine, cysteine). The resulting benzofurazan-tagged bioconjugate can then be studied using its inherent fluorescent properties.[13]

-

Fluorescent Probe Development: The benzofurazan moiety is a well-known fluorophore.[14] By using Benzofurazan-5-carbonyl chloride to attach this group to a target molecule, researchers can create novel fluorescent probes for bioimaging and sensing applications.[15] The reaction itself can be the basis of a fluorogenic assay, where the fluorescence turns on after reaction with an analyte.[16]

Conclusion

Benzofurazan-5-carbonyl chloride is not merely another acylating agent; it is a highly activated reagent whose utility stems directly from the potent electron-withdrawing nature of the benzofurazan ring system. This guide has detailed the electronic principles that govern its heightened carbonyl electrophilicity, provided a framework for its comparison with other reagents, and outlined robust experimental and computational protocols for its characterization. For scientists in synthetic chemistry and drug development, a thorough understanding of these principles is crucial for harnessing the full potential of this versatile chemical tool.

References

- Fernández, I., & Frenking, G. (2024). What defines electrophilicity in carbonyl compounds. Chemical Science.

-

Fernández, I., & Frenking, G. (2024). What defines electrophilicity in carbonyl compounds. ResearchGate. [Link]

- Fernández, I., & Frenking, G. (2024). What defines electrophilicity in carbonyl compounds. Chemical Science, 15(8), 2888-2897.

-

Gomes, A. C. S., et al. (2021). 2,1,3-Benzoxadiazole and 2,1,3-benzothiadiazole-based fluorescent compounds: Synthesis, characterization and photophysical/electrochemical properties. Dyes and Pigments, 188, 109184. [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). ChemistryStudent. [Link]

-

Zhu, Y., et al. (2021). Carbonyl Composition and Electrophilicity in Vaping Emissions of Flavored and Unflavored E-Liquids. Molecules, 26(24), 7564. [Link]

-

Fernández, I., & Frenking, G. (2024). What defines electrophilicity in carbonyl compounds. PMC - NIH. [Link]

-

Fernández, I., & Frenking, G. (2024). What defines electrophilicity in carbonyl compounds. University of Johannesburg Repository. [Link]

-

Wang, L., et al. (2014). Benzofurazan derivatives as antifungal agents against phytopathogenic fungi. European Journal of Medicinal Chemistry, 80, 535-542. [Link]

-

Sola, R., et al. (2021). Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings. Organic & Biomolecular Chemistry, 19(2), 336-340. [Link]

-

Tok, F., et al. (2017). Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors. Journal of the American Chemical Society, 139(39), 13686-13699. [Link]

-

Al-Mokhtar, E. A. (2021). Structure-Property Relationships in Benzofurazan Derivatives: A Combined Experimental and DFT/TD-DFT Investigation. IntechOpen. [Link]

-

ResearchGate. (n.d.). Reaction mechanism between NBD-Cl and three examples of nucleophiles (morpholine, piperidine and pyrrolidine) groups. ResearchGate. [Link]

-

Fernández, I., & Frenking, G. (2024). What defines electrophilicity in carbonyl compounds. Radboud Repository. [Link]

-

da Silva, A. C. G., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 446. [Link]

-

Li, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26740-26759. [Link]

-

Nesi, R., et al. (1980). Reaction of benzofurazan oxides with benzofuran-3(2H)-ones, and a new synthesis of benzofuro[2,3-b]quinoxalines. Journal of the Chemical Society, Perkin Transactions 1, 1064-1067. [Link]

-

ResearchGate. (n.d.). The Electrophilicity Index in Organic Chemistry. ResearchGate. [Link]

-

Wang, R., et al. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 50(12), 6933-6953. [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

-

Uchiyama, S., et al. (1998). Effects of the substituent groups at the 4- and 7-positions on the fluorescence characteristics of benzofurazan compounds. Journal of the Chemical Society, Perkin Transactions 2, 1157-1165. [Link]

-

Al-Sabha, T. N., & Al-Khafaji, Z. J. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. Analytical Methods, 11(30), 3894-3901. [Link]

-

Stuyver, T., et al. (2024). Automated quantum chemistry for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and covalent inhibitors. Digital Discovery, 3(1), 12-25. [Link]

-

MDPI. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. MDPI. [Link]

-

De Vleeschouwer, F. (2018). An Experimental Radical Electrophilicity Index. Angewandte Chemie International Edition, 57(31), 9944-9948. [Link]

-

Zhang, Y., et al. (2021). Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. Science China Chemistry, 64, 539-556. [Link]

-

Kesuma, D., et al. (2018). synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(5), 1083-1088. [Link]

-

Clark, J. (2023). an introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

-

Imai, K., et al. (1984). Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography. Analyst, 109(10), 1301-1305. [Link]

-

Al-Majd, L. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2795. [Link]

-

ResearchGate. (n.d.). The proposed reaction mechanism between VON and NBD-Cl. ResearchGate. [Link]

-

de Oliveira, K. T., et al. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 10(4), 156. [Link]

-

Rowan Chemistry. (2024, November 13). Global Electrophilicity Prediction with Rowan. YouTube. [Link]

-

Li, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

-

Quora. (2020, April 27). Why is acid chloride more reactive than alkyl chloride?. Quora. [Link]

-

ResearchGate. (n.d.). Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles. ResearchGate. [Link]

-

Quora. (2019, March 30). Why does the carbonyl carbon become more electrophilic after the protonation?. Quora. [Link]

-

TMP Chem. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides. YouTube. [Link]

-

Yoo, C. G., et al. (2012). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry, 14(9), 2442-2448. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Benzofurazan derivatives as antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. What defines electrophilicity in carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

The Versatile Virtuoso: A Technical Guide to Benzofurazan-5-carbonyl Chloride in Modern Organic Synthesis

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the strategic application of Benzofurazan-5-carbonyl chloride as a pivotal building block in organic synthesis. Herein, we move beyond simple procedural outlines to provide a narrative grounded in mechanistic understanding and field-proven insights, empowering you to harness the full potential of this versatile reagent.

Introduction: The Rise of a Fluorogenic Workhorse

Benzofurazan, also known as 2,1,3-benzoxadiazole, is a bicyclic aromatic heterocycle that has garnered significant attention in the scientific community. Its derivatives are noted for their diverse biological activities, including anti-arthritic and anti-oxidative properties, and their applications in medicine.[1] The introduction of a carbonyl chloride at the 5-position creates Benzofurazan-5-carbonyl chloride, a highly reactive and valuable intermediate. While its direct applications are numerous, it is most celebrated as a precursor to a wide array of functionalized benzofurazan derivatives, particularly those with pronounced fluorescence. These derivatives have become indispensable tools in bioanalytical chemistry, serving as fluorescent labels and probes for a multitude of biological molecules.[2]

Table 1: Physicochemical Properties of Benzofurazan-5-carbonyl chloride

| Property | Value | Source |

| CAS Number | 126147-86-2 | |

| Molecular Formula | C₇H₃ClN₂O₂ | |

| Molecular Weight | 182.56 g/mol | |

| Melting Point | 55 °C | |

| Appearance | Solid |

Synthesis of the Core Building Block: A Strategic Approach

The synthesis of Benzofurazan-5-carbonyl chloride is a multi-step process that begins with the construction of the benzofurazan ring system, followed by the introduction and modification of the C5 substituent.

From 2-Nitroaniline to 2,1,3-Benzoxadiazole

A common and efficient route to the benzofurazan core begins with the cyclization of 2-nitroaniline. This reaction is typically achieved using sodium hypochlorite in a basic medium, often with a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) to facilitate the reaction, yielding 2,1,3-benzoxadiazole N-oxide. Subsequent reduction of the N-oxide, commonly with triphenylphosphine (PPh₃) in a high-boiling solvent like xylene, affords the desired 2,1,3-benzoxadiazole with good yields, often around 75%.[3][4]

Caption: Conversion of the Carboxylic Acid to the Carbonyl Chloride.

The Heart of its Utility: Reactivity and Mechanistic Insights

The synthetic power of Benzofurazan-5-carbonyl chloride lies in the high reactivity of the carbonyl chloride group towards a wide range of nucleophiles. This reactivity allows for the facile introduction of the benzofurazan moiety into diverse molecular scaffolds.

Nucleophilic Acyl Substitution: A Gateway to Diverse Derivatives

The fundamental reaction of Benzofurazan-5-carbonyl chloride is nucleophilic acyl substitution. The electron-withdrawing nature of the benzofurazan ring system, coupled with the inherent electrophilicity of the carbonyl carbon, makes this position highly susceptible to attack by nucleophiles such as amines, alcohols, and thiols.

The general mechanism proceeds via a tetrahedral intermediate. The nucleophile attacks the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a good leaving group.

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Field-Proven Protocols and Experimental Causality

The following sections provide detailed, step-by-step methodologies for the synthesis of key derivatives of Benzofurazan-5-carbonyl chloride. The choice of reagents, solvents, and reaction conditions is explained from a practical, experience-based perspective.

Synthesis of N-Substituted Benzofurazan-5-carboxamides

The reaction of Benzofurazan-5-carbonyl chloride with primary and secondary amines is a robust and high-yielding method for the synthesis of fluorescent N-substituted amides. These derivatives are widely used as fluorescent probes and labels. The reactivity of the analogous 4-chloro-7-nitrobenzofurazan (NBD-Cl) with amines is well-documented and serves as an excellent model. [5] Experimental Protocol: General Procedure for Amide Synthesis

-

Reagent Preparation: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile, dichloromethane (DCM), or methanol. [2][5]The choice of solvent often depends on the solubility of the amine.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or sodium hydrogen carbonate (1.1-1.5 equivalents), to the amine solution. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Addition of Carbonyl Chloride: Slowly add a solution of Benzofurazan-5-carbonyl chloride (1.0 equivalent) in the same solvent to the amine solution at room temperature with stirring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is often complete within a few hours at room temperature, although gentle heating may be required for less reactive amines. [5]5. Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure N-substituted benzofurazan-5-carboxamide. [5] Causality Behind Experimental Choices:

-

Solvent: Aprotic solvents are preferred to avoid competitive reactions with the solvent. The polarity of the solvent can also influence the reaction rate.

-

Base: The use of a base is critical. In its absence, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Purification: Column chromatography is a standard and effective method for purifying these often brightly colored and fluorescent compounds.

Synthesis of Benzofurazan-5-carboxylates (Esters)

The esterification of Benzofurazan-5-carbonyl chloride with alcohols provides another important class of derivatives. These esters can also exhibit interesting photophysical properties and serve as intermediates in further synthetic transformations.

Experimental Protocol: General Procedure for Ester Synthesis

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base like triethylamine or pyridine (1.1 equivalents) to the solution.

-

Addition of Carbonyl Chloride: Cool the solution to 0 °C and slowly add a solution of Benzofurazan-5-carbonyl chloride (1.0 equivalent) in the same solvent.

-

Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate. Purify the crude ester by column chromatography.

Expert Insights:

-

The use of dry solvents and an inert atmosphere is crucial to prevent hydrolysis of the highly reactive carbonyl chloride.

-

For less reactive alcohols, a catalytic amount of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

Synthesis of S-Substituted Benzofurazan-5-thiocarboxylates (Thioesters)

The reaction with thiols yields thioesters, which are valuable intermediates in organic synthesis and can also possess unique biological and photophysical properties.

Experimental Protocol: General Procedure for Thioester Synthesis

-

Reaction Setup: Dissolve the thiol (1.0 equivalent) in a suitable solvent such as THF or DCM.

-

Base Addition: Add a base like triethylamine (1.1 equivalents) to deprotonate the thiol, forming the more nucleophilic thiolate.

-

Addition of Carbonyl Chloride: Add Benzofurazan-5-carbonyl chloride (1.0 equivalent) to the reaction mixture.

-

Reaction and Work-up: Stir the reaction at room temperature until completion. The work-up and purification are similar to that of the ester synthesis.

Data Presentation: A Comparative Overview of Derivative Properties

The true value of Benzofurazan-5-carbonyl chloride as a building block is realized in the properties of its derivatives. The following tables summarize key data for a range of NBD (nitrobenzofurazan) derivatives, which serve as excellent proxies for the photophysical properties of the corresponding derivatives of Benzofurazan-5-carbonyl chloride.

Table 2: Photophysical Properties of Selected NBD-Amine Derivatives

| NBD-Amine Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent | Reference |

| NBD-butylamine | 467 | 537 | - | Methanol | |

| NBD-amino acid adducts | ~464 | ~512 | - | Aqueous | |

| NBD-NHMe | - | - | 0.04 | Water | |

| NBD-NMe₂ | - | - | 0.008 | Water |

Table 3: Typical Reaction Yields for NBD-Derivative Synthesis

| Reaction Type | Nucleophile | Typical Yield (%) | Reference |

| Amidation | Primary Amines | 25 - 85 | |

| Amidation | Amino Acids | 62 - 75 | |

| Esterification | Triterpenes | 72 - 86 | |

| Thiolation | Cysteine | 85 |

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic processes described, providing a clear visual representation of the experimental workflows.

Caption: Workflow for the Synthesis of N-Substituted Benzofurazan-5-carboxamides.

Safety and Handling: A Scientist's Responsibility

Benzofurazan-5-carbonyl chloride is a reactive chemical and should be handled with appropriate safety precautions. As a carbonyl chloride, it is corrosive and will react with moisture in the air to produce HCl. Therefore, it should be stored in a cool, dry place under an inert atmosphere and handled in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion: A Bright Future for a Versatile Building Block

Benzofurazan-5-carbonyl chloride stands as a testament to the power of a well-designed building block in organic synthesis. Its high reactivity, coupled with the desirable photophysical properties of its derivatives, has cemented its place in the toolkits of chemists across various disciplines. From the development of sensitive fluorescent probes for biological imaging to the synthesis of novel materials with unique optoelectronic properties, the applications of this versatile molecule continue to expand. This guide has aimed to provide not just the "how" but also the "why" behind its use, empowering researchers to innovate and push the boundaries of what is possible with this remarkable compound.

References

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health. [Link]

-

Balaban, A. T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkat USA. [Link]

-

Tudose, M., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. National Institutes of Health. [Link]

-

Forbes, C. C., & Gonzalez, T. (2011). Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride (NBD-F). UCLA Chemistry and Biochemistry. [Link]

-

Parra-Ocampo, J. C., et al. (2023). Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes. National Institutes of Health. [Link]

-

Gajewska, M., et al. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. MDPI. [Link]

-

Tudose, M., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. MDPI. [Link]

- Google Patents. (n.d.). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

-

Chang, C. J., et al. (2012). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. National Institutes of Health. [Link]

Sources

- 1. New reaction of 4-chloro-7-nitrobenzofurazan with amines at high local concentrations. Primitive enzyme models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]